REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[n:7]1.[K+:23].[K+:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[c:2]1([O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[n:3][cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1ccnc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)c1ccnc(Oc2ccccc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |